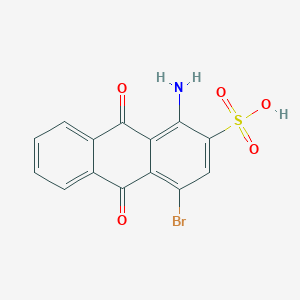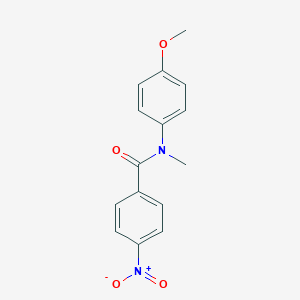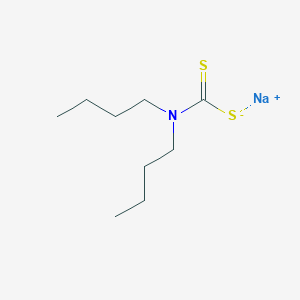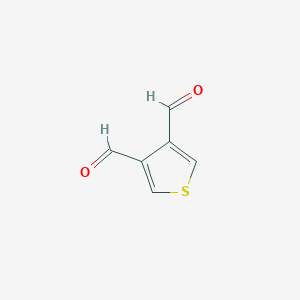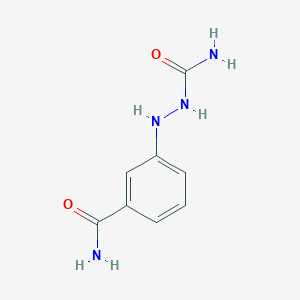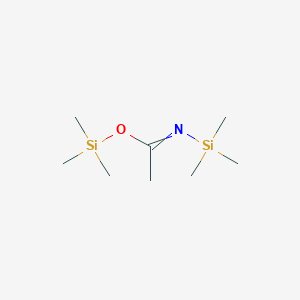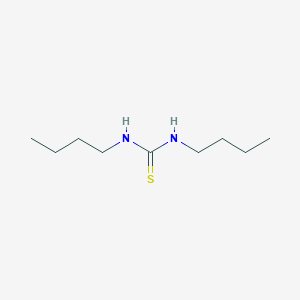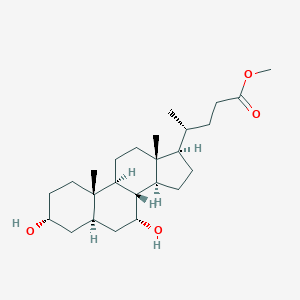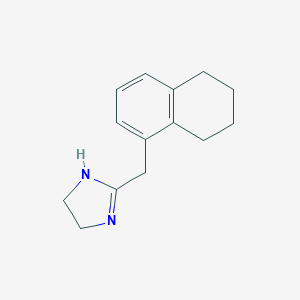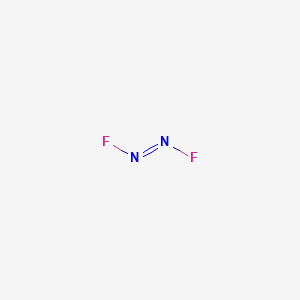
(E)-Difluorodiazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Difluorodiazene, also known as F2NN, is a chemical compound that contains two fluorine atoms and one nitrogen atom. It is a highly reactive compound that has been the subject of scientific research due to its potential applications in various fields. In
Mecanismo De Acción
The mechanism of action of (E)-Difluorodiazene is not fully understood. However, it is believed to interact with proteins and enzymes in the body, leading to various biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
(E)-Difluorodiazene has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and it has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have antimicrobial properties, inhibiting the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (E)-Difluorodiazene in lab experiments include its high reactivity and potential applications in various fields. However, its high reactivity also makes it difficult to work with, and it requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the study of (E)-Difluorodiazene. One area of research is the development of new methods for synthesizing the compound. Another area of research is the study of its potential applications in the field of organic synthesis. Additionally, further research is needed to fully understand the mechanism of action of (E)-Difluorodiazene and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of (E)-Difluorodiazene is a complex process that requires specialized equipment and expertise. It can be produced by reacting nitrogen difluoride (NF2) with an azide compound. One of the most common methods of synthesizing (E)-Difluorodiazene is by reacting NF2 with sodium azide (NaN3) in the presence of a catalyst such as copper(I) chloride (CuCl) or silver(I) fluoride (AgF).
Aplicaciones Científicas De Investigación
(E)-Difluorodiazene has been the subject of scientific research due to its potential applications in various fields. It has been studied as a potential propellant for rocket engines, as a reagent for organic synthesis, and as a potential therapeutic agent for the treatment of cancer.
Propiedades
Número CAS |
13776-62-0 |
|---|---|
Nombre del producto |
(E)-Difluorodiazene |
Fórmula molecular |
F2N2 |
Peso molecular |
66.011 g/mol |
Nombre IUPAC |
(E)-difluorodiazene |
InChI |
InChI=1S/F2N2/c1-3-4-2/b4-3+ |
Clave InChI |
DUQAODNTUBJRGF-UHFFFAOYSA-N |
SMILES isomérico |
N(=N/F)\F |
SMILES |
N(=NF)F |
SMILES canónico |
N(=NF)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



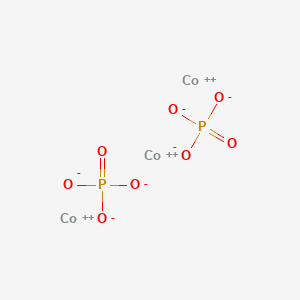
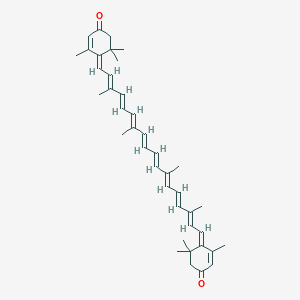
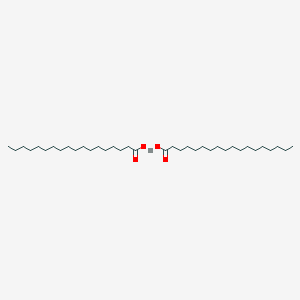
![cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,6,7,11,12,16,17-octahydrocorrin-21,22,23,24-tetraid-3-yl]propanoylamino]propan-2-yl] hydrogen phosphate](/img/structure/B85635.png)
